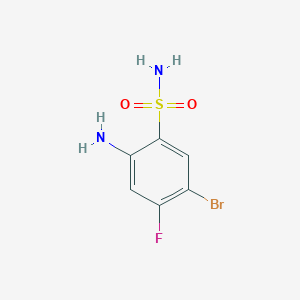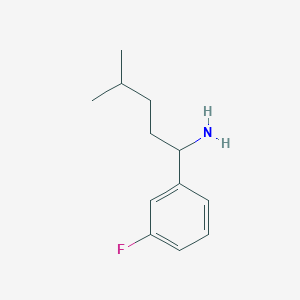
2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with an oxane ring and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxane ring and carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl hydrazine and an appropriate diketone can lead to the formation of the pyrazole ring, which is then further reacted to introduce the oxane ring and carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
科学研究应用
2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives and oxane-containing molecules. Examples include:
- 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
- 2-(1-Phenyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
Uniqueness
What sets 2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. The ethyl group on the pyrazole ring can influence the compound’s lipophilicity and binding affinity to targets, making it a valuable scaffold for further modification and optimization .
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
2-(1-ethylpyrazol-4-yl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-2-13-7-8(6-12-13)10-9(11(14)15)4-3-5-16-10/h6-7,9-10H,2-5H2,1H3,(H,14,15) |
InChI 键 |
GLCZJVBGCBLVOP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C2C(CCCO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13224444.png)
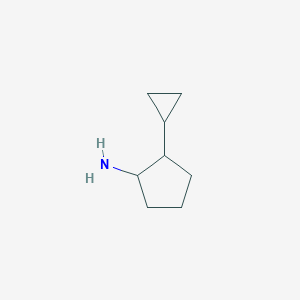
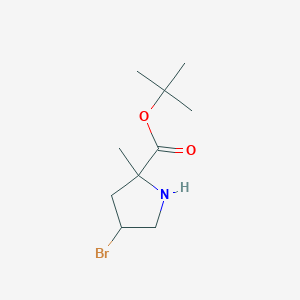
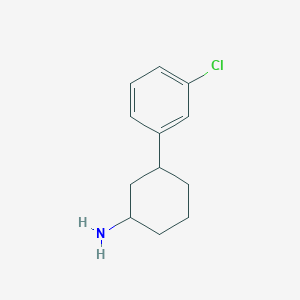

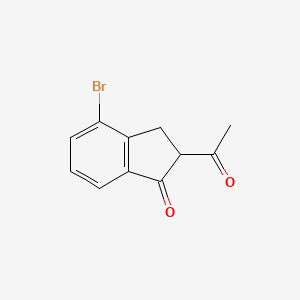
![2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13224483.png)
![3-{[(2R)-2-methylbutyl]sulfanyl}thiophene](/img/structure/B13224490.png)
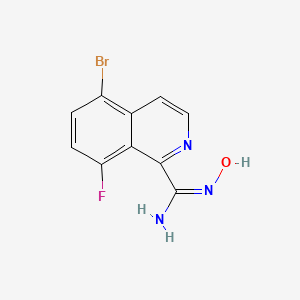
amine](/img/structure/B13224495.png)
![6-Oxaspiro[4.5]decan-1-amine](/img/structure/B13224499.png)

